molecular formula C9H16N4O5 B14422482 L-Asparaginyl-L-alanylglycine CAS No. 84668-58-6

L-Asparaginyl-L-alanylglycine

Cat. No.: B14422482
CAS No.: 84668-58-6
M. Wt: 260.25 g/mol
InChI Key: HZPSDHRYYIORKR-WHFBIAKZSA-N
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Description

L-Asparaginyl-L-alanylglycine is a tripeptide composed of three amino acids: L-asparagine, L-alanine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Asparaginyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid (L-asparagine) to the resin, followed by the sequential addition of L-alanine and glycine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The coupling reactions are facilitated by coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). After the completion of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the product. Industrial processes often involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: L-Asparaginyl-L-alanylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or halide ions (Cl⁻, Br⁻).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups.

Scientific Research Applications

L-Asparaginyl-L-alanylglycine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a model peptide in studies of peptide synthesis, structure, and reactivity.

    Biology: It serves as a substrate for enzymatic studies and is used to investigate protein-protein interactions.

    Medicine: this compound is explored for its potential therapeutic applications, including its role in drug delivery systems and as a bioactive peptide.

    Industry: The compound is utilized in the development of novel materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

  • L-Asparaginyl-L-alanylglycine
  • This compound
  • This compound

Properties

CAS No.

84668-58-6

Molecular Formula

C9H16N4O5

Molecular Weight

260.25 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C9H16N4O5/c1-4(8(17)12-3-7(15)16)13-9(18)5(10)2-6(11)14/h4-5H,2-3,10H2,1H3,(H2,11,14)(H,12,17)(H,13,18)(H,15,16)/t4-,5-/m0/s1

InChI Key

HZPSDHRYYIORKR-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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